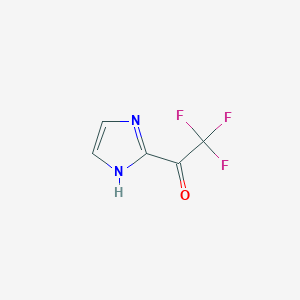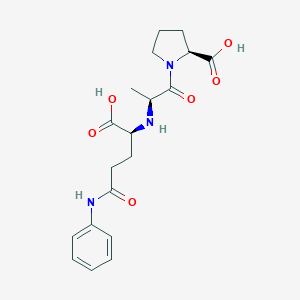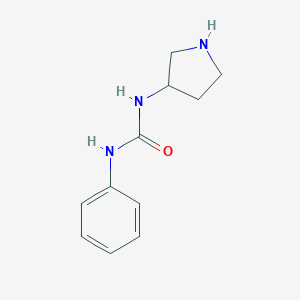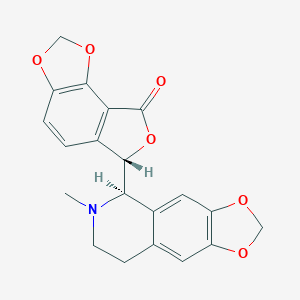
Éter diglicidílico de etilenglicol
Descripción general
Descripción
Ethylene glycol diglycidyl ether is a chemical compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, acetone, and benzene. This compound is known for its epoxy groups at both ends, which make it a versatile crosslinking agent in various applications .
Aplicaciones Científicas De Investigación
Ethylene glycol diglycidyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a crosslinking agent in the synthesis of various polymers and resins. .
Biology: Ethylene glycol diglycidyl ether is used in the preparation of hydrogels and other biomaterials. .
Medicine: In medical research, ethylene glycol diglycidyl ether is used to modify proteins and other biomolecules. .
Industry: The compound is used in the production of adhesives, coatings, and sealants. .
Mecanismo De Acción
Target of Action
Ethylene glycol diglycidyl ether (EGDE) is a common crosslinking agent due to its epoxy groups at both ends . These groups can react with various active groups such as amino, hydroxyl, and carboxyl . The primary targets of EGDE are therefore these active groups present in various molecules, particularly in proteins like soy protein isolate (SPI) .
Mode of Action
EGDE interacts with its targets through a ring-opening reaction with the epoxy groups . This interaction results in the formation of a dense three-dimensional network structure . For instance, when EGDE is used with SPI, it enhances the hydrogen bonding between SPI chains and other components, making the network structure of the resulting material denser .
Biochemical Pathways
The primary biochemical pathway affected by EGDE involves the crosslinking of polymers. In the case of SPI, EGDE and ultrasonic-modified montmorillonite (UMMT) have a synergistic effect on SPI molecules, enhancing the network structure of the resulting composite film . This modification strategy is considered effective for improving the functional properties of bio-based polymer composites .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EGDE is limited. It’s known that egde is extremely toxic and can prove fatal or cause permanent damage if inhaled or consumed orally . Therefore, its bioavailability and impact on biological systems should be considered with caution.
Result of Action
The action of EGDE results in enhanced mechanical and barrier properties of the materials it is used with. For example, when used with SPI and UMMT to produce a protein-based composite film, the tensile strength of the film increased by 266.82% compared to a pure soy protein film . This demonstrates the significant impact of EGDE on the physical properties of the materials it interacts with.
Action Environment
The action of EGDE can be influenced by environmental factors. For instance, the dimensional stability and flexibility of materials crosslinked with EGDE can be affected by alternating dry-wet environmental conditions . Moreover, EGDE forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire .
Análisis Bioquímico
Biochemical Properties
Ethylene glycol diglycidyl ether plays a significant role in biochemical reactions as a crosslinking agent. It interacts with enzymes, proteins, and other biomolecules through its epoxy groups, which can react with amino, hydroxyl, carboxyl, and other active groups. For example, it can form covalent bonds with amino groups in proteins, leading to the formation of a dense three-dimensional network structure . This interaction enhances the mechanical and barrier properties of protein-based materials, such as soy protein isolate films . Additionally, ethylene glycol diglycidyl ether is used to immobilize enzymes, such as lipase, on carriers like sodium alginate and carboxymethyl cellulose sodium, improving their stability and activity .
Cellular Effects
Ethylene glycol diglycidyl ether has various effects on different types of cells and cellular processes. It can influence cell function by modifying the extracellular matrix and altering cell signaling pathways. For instance, it has been shown to cause allergic skin reactions and irritation upon contact . In laboratory settings, ethylene glycol diglycidyl ether has been used to crosslink chitosan cryogels, which are then used for cell culturing applications . These cryogels provide a suitable environment for cell growth and proliferation, demonstrating the compound’s potential in tissue engineering and regenerative medicine.
Molecular Mechanism
The molecular mechanism of ethylene glycol diglycidyl ether involves its ability to form covalent bonds with various biomolecules through its epoxy groups. This crosslinking process can lead to enzyme inhibition or activation, depending on the specific interactions. For example, ethylene glycol diglycidyl ether can react with the amino groups of proteins, forming stable crosslinked structures that enhance the mechanical properties of the resulting materials . Additionally, it can modify the activity of enzymes by altering their conformation and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylene glycol diglycidyl ether can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions, but its reactivity can decrease over time as the epoxy groups are consumed in crosslinking reactions . Long-term studies have shown that ethylene glycol diglycidyl ether-crosslinked materials, such as chitosan cryogels, maintain their mechanical properties and biocompatibility over extended periods . The degradation rate of these materials can vary depending on the crosslinking conditions and the presence of enzymes that can hydrolyze the crosslinked structures .
Dosage Effects in Animal Models
The effects of ethylene glycol diglycidyl ether vary with different dosages in animal models. Studies have shown that high doses of the compound can cause toxic effects, such as epidermal ulcer formation and hair loss in mice . For example, subcutaneous injection of 20,000 micrograms of ethylene glycol diglycidyl ether in mice resulted in significant skin irritation and wound formation . Lower doses did not cause any adverse effects on the liver, spleen, or kidneys, indicating that the compound’s toxicity is dose-dependent .
Metabolic Pathways
Ethylene glycol diglycidyl ether is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . It is part of the human exposome and can be metabolized through various pathways. For instance, it can be hydrolyzed by enzymes such as epoxide hydrolases, leading to the formation of less reactive diols . These metabolic pathways help to detoxify the compound and reduce its potential harmful effects on the body .
Transport and Distribution
The transport and distribution of ethylene glycol diglycidyl ether within cells and tissues are influenced by its chemical properties. The compound can diffuse through cell membranes and interact with intracellular biomolecules . Additionally, it can be transported by specific binding proteins or transporters that recognize its chemical structure . The localization and accumulation of ethylene glycol diglycidyl ether within cells can affect its reactivity and the extent of its interactions with biomolecules .
Subcellular Localization
Ethylene glycol diglycidyl ether can localize to various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. For example, it can be directed to specific organelles, such as the endoplasmic reticulum or the Golgi apparatus, where it can participate in protein modification and crosslinking reactions . The subcellular localization of ethylene glycol diglycidyl ether can influence its activity and function, as well as its potential effects on cellular processes .
Métodos De Preparación
Ethylene glycol diglycidyl ether is typically synthesized through the reaction of ethylene glycol with epichlorohydrin. The process involves the following steps:
Reaction with Epichlorohydrin: Ethylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin intermediate is then dehydrochlorinated using sodium hydroxide to produce ethylene glycol diglycidyl ether
Industrial production methods often involve controlling the reaction conditions, such as temperature and pH, to optimize yield and purity. The reaction is typically carried out at elevated temperatures and under controlled pH conditions to ensure complete conversion of the reactants .
Análisis De Reacciones Químicas
Ethylene glycol diglycidyl ether undergoes various chemical reactions due to the presence of its epoxy groups. Some of the common reactions include:
Ring-Opening Reactions: The epoxy groups can undergo ring-opening reactions with nucleophiles such as amines, thiols, and carboxylic acids. .
Crosslinking Reactions: Ethylene glycol diglycidyl ether is commonly used as a crosslinking agent in polymer chemistry. .
Major products formed from these reactions include crosslinked polymers and modified resins with improved properties.
Comparación Con Compuestos Similares
Ethylene glycol diglycidyl ether can be compared with other similar compounds such as:
Diethylene glycol diglycidyl ether: This compound has a similar structure but with an additional ethylene glycol unit.
Polyethylene glycol diglycidyl ether: This compound has a higher molecular weight and is used in applications requiring higher flexibility and lower viscosity.
Diglycerol triglycidyl ether: This compound has three epoxy groups and is used in applications requiring higher crosslinking density.
Ethylene glycol diglycidyl ether is unique due to its balance of reactivity and flexibility, making it suitable for a wide range of applications in both research and industry.
Propiedades
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBIOSPNXBMOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-72-5, 58782-18-6, 29317-04-2 | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044876 | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2224-15-9, 72207-80-8 | |
| Record name | Glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,2-epoxypropylether)ethanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ethylene glycol diglycidyl ether primarily used for?
A1: Ethylene glycol diglycidyl ether (EGDE) is primarily used as a crosslinking agent, a viscosity reducer, and a plasticizing agent. [, ]
Q2: How does EGDE function as a crosslinking agent?
A2: EGDE contains two epoxy groups that can react with various functional groups, such as amines, hydroxyls, and carboxyls, forming stable crosslinks between polymer chains. [, , ]
Q3: Can you give examples of materials where EGDE is used as a crosslinking agent?
A3: EGDE is used to crosslink a variety of materials, including soy protein-based adhesives, chitosan hydrogels, and poly(vinyl alcohol) films, enhancing their mechanical strength, thermal stability, and water resistance. [, , , , ]
Q4: How does EGDE impact the properties of soy-based adhesives?
A4: Adding EGDE to soy-based adhesives can significantly reduce viscosity, increase solid content, and improve wet shear strength by facilitating crosslinking between soy protein molecules and other components like polyvinyl alcohol. []
Q5: EGDE is used in gel-casting of ceramics. Why is it suitable for this application?
A5: Ethylene glycol diglycidyl ether (EGDGE) exhibits excellent solubility in water and allows for controlled gelation, making it suitable for the gel casting of ceramics in an air atmosphere. []
Q6: Can EGDE be used with nanomaterials to further enhance material properties?
A6: Yes, research shows that combining EGDE with ultrasonically modified montmorillonite can synergistically enhance the mechanical and barrier properties of soy protein isolate films. The modified montmorillonite interacts with soy protein chains, and EGDE further strengthens the network through crosslinking. []
Q7: What are the biomedical applications of EGDE?
A7: EGDE is being investigated for applications in drug delivery systems and tissue engineering due to its ability to form hydrogels and crosslink biopolymers. [, , , , , ]
Q8: How is EGDE used in drug delivery systems?
A8: EGDE can be used to create crosslinked chitosan hydrogels that encapsulate and control the release of drugs like amoxicillin. The release can be further modulated by external stimuli like ultrasound. []
Q9: Are there specific tissue engineering applications where EGDE shows promise?
A9: Research indicates EGDE-crosslinked silk fibroin hydrogels could be beneficial in wound healing. These hydrogels, particularly when loaded with superoxide dismutase, have demonstrated accelerated wound closure, increased collagen deposition, and enhanced epithelialization in diabetic rat models. []
Q10: What challenges are associated with EGDE-treated bioprosthetic heart valves?
A10: While EGDE treatment improves the durability of bioprosthetic heart valves, a major concern is their susceptibility to calcification, leading to structural valve degeneration. Studies are exploring the mechanisms of this calcification to develop strategies for its prevention. [, ]
Q11: How does pH influence the reaction of EGDE with proteins like hemoglobin?
A11: EGDE exhibits pH-dependent reactivity with proteins. At a neutral pH of 7.5, it reacts preferentially with sulfhydryl groups, while at a higher pH of 9.5, the reaction predominantly occurs with amino groups. [, ]
Q12: Can you elaborate on the use of EGDE in hemoglobin crosslinking?
A12: EGDE is investigated as a potential alternative to glutaraldehyde for crosslinking hemoglobin to develop hemoglobin-based oxygen carriers (HBOCs). By controlling the reaction conditions, researchers can produce both intra- and inter-molecularly crosslinked hemoglobin with desired oxygen-carrying properties. [, ]
Q13: What are some key areas for future research on EGDE?
A13: Future research on EGDE should focus on: * Fully characterizing its long-term safety and biocompatibility.* Optimizing its use in drug delivery systems for improved targeting and controlled release.* Exploring its potential in developing new biomaterials with enhanced properties.* Investigating its environmental fate and developing sustainable practices for its use and disposal.
Q14: What are the potential advantages of EGDE over other crosslinking agents?
A14: EGDE offers advantages such as low viscosity, good solubility in water and other solvents, and the ability to tailor its reactivity by adjusting pH. These properties make it a versatile crosslinking agent for various applications. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)

![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)

![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate](/img/structure/B9316.png)






